4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Übersicht

Beschreibung

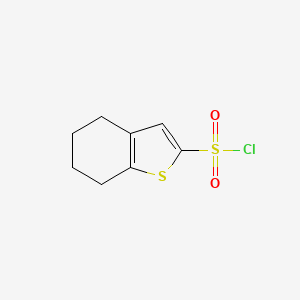

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO2S2. It is a derivative of benzothiophene, a heterocyclic compound containing sulfur. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4,5,6,7-tetrahydro-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is primarily recognized for its use as a pharmaceutical intermediate . It plays a critical role in synthesizing various bioactive compounds due to its unique structural properties. The compound's sulfonyl chloride functional group allows for versatile chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in developing complex organic molecules used in pharmaceuticals .

Modulation of Nuclear Receptors

Recent studies have highlighted the compound's potential as a modulator of retinoic acid receptor-related orphan receptor gamma t (RORγt) . RORγt is implicated in various diseases, including autoimmune disorders and certain types of cancer. Research indicates that derivatives of this compound exhibit inverse agonist activity towards RORγt, suggesting their potential as therapeutic agents for treating inflammatory diseases and resistant cancer types .

Case Study: Derivatives as RORγt Modulators

A notable study investigated the synthesis and characterization of 2,3 derivatives of this compound. The researchers employed molecular docking and in vitro assays to evaluate the binding affinity and biological activity of these derivatives. The findings revealed that several compounds displayed significant inhibitory effects on RORγt with IC50 values ranging from 0.5 to 5 nM. These results underscore the compound's utility in drug discovery aimed at targeting nuclear receptors .

| Compound | IC50 (nM) | Binding Mode | Stability |

|---|---|---|---|

| Compound 1 | 0.5 | Hydrogen bonds | High |

| Compound 2 | 2.0 | Water bridges | Moderate |

| Compound 3 | 3.5 | Hydrophobic interactions | High |

Chemical Properties and Reactivity

The chemical structure of this compound contributes to its reactivity and solubility characteristics:

- Molecular Formula : C8H9ClO2S2

- Molecular Weight : 236.73 g/mol

- Solubility : Slightly soluble in water

- Melting Point : 64°C to 66°C

- Reactivity : Moisture-sensitive and incompatible with oxidizing agents .

These properties are crucial for researchers when considering synthetic pathways or formulations involving this compound.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in biochemical applications where the compound acts as a labeling or modifying agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Another derivative of benzothiophene, used in similar applications but with different reactivity due to the carboxylic acid group.

4,5,6,7-Tetrahydrobenzo[b]thiophene: A simpler derivative without the sulfonyl chloride group, used as a precursor in various syntheses.

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and specialty chemicals .

Biologische Aktivität

Overview

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride (CAS Number: 128852-17-5) is a sulfonyl chloride derivative of benzothiophene. With the molecular formula , this compound has garnered attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 236.74 g/mol |

| Melting Point | 64-66 °C |

| Solubility | Slightly soluble in water |

| Sensitivity | Moisture sensitive |

This compound functions primarily as a pharmaceutical intermediate . Its biological activity is largely attributed to its ability to act as a building block for the synthesis of bioactive compounds. The sulfonyl chloride group allows for nucleophilic substitution reactions, making it versatile in organic synthesis.

Biological Activity

Recent studies have highlighted the compound's role in modulating nuclear receptors, particularly RORγt (retinoic acid receptor-related orphan receptor gamma t). Research indicates that derivatives of this compound exhibit inverse agonistic activity , which can be beneficial in treating autoimmune diseases and certain cancers.

Case Study: RORγt Modulators

In a study published in May 2023, derivatives of 4,5,6,7-tetrahydro-1-benzothiophene were evaluated for their efficacy as RORγt modulators. Key findings include:

- In Vitro Potency : The compounds demonstrated IC50 values ranging from 0.5 to 5 nM in TR-FRET assays, indicating strong binding affinity and biological activity.

- Binding Assays : Two types of binding assays (TR-FRET and FP competitive assay) confirmed the compounds' effectiveness as modulators with favorable binding free energies comparable to docking scores obtained through computational simulations.

- Stability Studies : Molecular dynamics simulations showed that the ligand-protein complexes maintained stability over time, confirming the reliability of these compounds as potential therapeutic agents against RORγt-related pathways .

Applications in Medicinal Chemistry

The biological activity of this compound extends beyond nuclear receptor modulation:

- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives possess significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from this structure showed effectiveness against Escherichia coli and Candida albicans with minimum inhibitory concentrations (MICs) demonstrating their potential as antimicrobial agents .

- Synthesis of Antiinflammatory Agents : As an intermediate in pharmaceutical synthesis, it plays a crucial role in developing anti-inflammatory drugs. The sulfonyl chloride group facilitates the introduction of various functional groups that enhance therapeutic efficacy.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBSHLWNADKCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207039 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128852-17-5 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128852-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.